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Compound of Interest

Compound Name: 5-Bromo-2,1,3-benzothiadiazole

Cat. No.: B157098

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 5-Bromo-2,1,3-benzothiadiazole, a key heterocyclic compound of interest in materials
science and pharmaceutical development. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource for its spectral
data and the methodologies for obtaining them.

Molecular and Physical Properties

5-Bromo-2,1,3-benzothiadiazole is a solid compound with the molecular formula CeHsBrN2S
and a molecular weight of approximately 215.07 g/mol .[1][2] It is characterized by a melting
point in the range of 55-60 °C.[1]

Spectroscopic Data

A comprehensive collection of spectroscopic data is essential for the unambiguous
identification and characterization of 5-Bromo-2,1,3-benzothiadiazole. While a complete
experimental dataset for the unsubstituted 5-Bromo-2,1,3-benzothiadiazole is not readily
available in the public domain, data for the closely related compound, 7-bromo-2,1,3-
benzothiadiazole-4-carbaldehyde, provides valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Data (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde in
CDCls, 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehyde proton (-
10.71 S 1H yeep (
CHO)
8.09-8.03 m 2H Aromatic protons

13C NMR Data (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde in
CDCls, 100 MHz)

Chemical Shift (8) ppm Assighment

188.0 Aldehyde carbon (C=0)
153.8 Aromatic carbon

152.1 Aromatic carbon

131.9 Aromatic carbon

131.5 Aromatic carbon

126.7 Aromatic carbon

121.7 Aromatic carbon

Note: The chemical shifts for 5-Bromo-2,1,3-benzothiadiazole are expected to differ due to
the different substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 5-Bromo-2,1,3-benzothiadiazole (CeéH3BrN2S), the presence of bromine
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with its characteristic isotopic pattern (°Br and 81Br in an approximate 1:1 ratio) will result in
two molecular ion peaks of nearly equal intensity, M+ and [M+2]+.

Expected Mass Spectrometry Data

m/z Assignment
~214 [M]+ (containing 7°Br)
~216 [M+2]+ (containing 8!Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 5-Bromo-2,1,3-benzothiadiazole is expected to show characteristic absorptions for the
aromatic C-H and C=C bonds, as well as the C-Br bond.

Characteristic IR Absorption Bands (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-

carbaldehyde)
Wavenumber (cm—?) Assignment
3078, 3021 Aromatic C-H stretch
2835, 2728 Aldehyde C-H stretch
1702 Aldehyde C=0 stretch
1526 Aromatic C=C stretch
1268, 1102, 937, 879 Fingerprint region

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Benzothiadiazole derivatives are known to exhibit absorption bands in the UV and visible
regions, often arising from tt-1t* and intramolecular charge transfer (ICT) transitions. The
absorption maximum (Amax) is dependent on the solvent and the substitution pattern on the
benzothiadiazole core. For benzothiadiazole-containing copolymers, absorption bands are
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typically observed in the 350-600 nm region, with ICT bands appearing between 500-700 nm.
[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-Bromo-2,1,3-
benzothiadiazole.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for tH).

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe.

« lonization: Bombard the vaporized sample with a high-energy electron beam to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer.

o Detection: Detect the ions to generate the mass spectrum.

FT-IR Spectroscopy

o Sample Preparation: Prepare the solid sample as a KBr pellet or as a thin film by dissolving
the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or
KBr).
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Background Spectrum: Record a background spectrum of the empty sample holder or the
salt plate.

Sample Spectrum: Record the spectrum of the sample.

Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent
solvent (e.g., ethanol, cyclohexane, or dichloromethane). The concentration should be
adjusted to yield an absorbance in the range of 0.1 to 1 AU at the wavelength of maximum
absorption.

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

Sample Measurement: Record the absorption spectrum of the sample solution over the
desired wavelength range (typically 200-800 nm).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a novel compound like 5-Bromo-2,1,3-benzothiadiazole.
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Synthesis & Purification

Synthesis of 5-Bromo-2,1,3-benzothiadiazole
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Spectroscopic characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b157098#characterization-of-5-bromo-2-1-3-
benzothiadiazole-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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